molecular formula C8H11N3O B13197482 N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13197482
M. Wt: 165.19 g/mol
InChI Key: BBLLHMXAQAJBAP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of cyclopropylmethylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide: shares structural similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)imidazole-1-carboxamide

InChI

InChI=1S/C8H11N3O/c12-8(10-5-7-1-2-7)11-4-3-9-6-11/h3-4,6-7H,1-2,5H2,(H,10,12)

InChI Key

BBLLHMXAQAJBAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)N2C=CN=C2

Origin of Product

United States

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